

Biological Activity of 5-Bromo-Nicotinamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-bromo-N-(2-furylmethyl)nicotinamide

Cat. No.: B5586027

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Executive Summary

The 5-bromo-nicotinamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction between fragment-based drug design and high-affinity ligand optimization.^[1] Unlike the native nicotinamide (Vitamin B3), the introduction of a bromine atom at the C-5 position confers unique electronic properties—enhancing lipophilicity (

effects) and providing a versatile handle for palladium-catalyzed cross-coupling reactions.

This technical guide analyzes the pharmacological profile of 5-bromo-nicotinamide derivatives, focusing on their utility as kinase inhibitors (VEGFR-2, EGFR), epigenetic modulators (HDAC/Sirtuins), and agrochemical fungicides (SDH inhibitors).

Medicinal Chemistry & Structural Logic^[1]

The "Meta-Halogen" Effect

The 5-position of the pyridine ring is electronically significant.^[1] In nicotinamide, the C-3 amide group is electron-withdrawing. Adding a bromine at C-5 (meta to the pyridine nitrogen and the amide) creates a unique electrostatic landscape:

- **Lipophilicity:** The bromine atom increases the logP, facilitating membrane permeability and hydrophobic interactions within enzyme active sites (e.g., the hydrophobic back pocket of ATP-binding sites in kinases).
- **Metabolic Stability:** Halogenation often blocks metabolic oxidation at susceptible ring positions, potentially extending the half-life () of the parent molecule.
- **Synthetic Utility:** The C-Br bond is highly reactive toward oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate diverse libraries.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the biological impact of substitutions around the 5-bromo-nicotinamide core.

Position	Modification	Biological Impact	Target Class
C-5 (Br)	Retention of Br	Hydrophobic pocket filling; Halogen bonding	Kinases (VEGFR-2), SDH
C-5 (Br)	Suzuki Coupling (Aryl)	Extension into solvent-exposed regions	HDAC Inhibitors
Amide (N)	N-Aryl substitution	H-bond donor/acceptor tuning	Fungicides (SDH), Antimicrobials
Pyridine N	N-Oxide formation	Altered polarity/metabolism	Bioreductive prodrugs

Therapeutic Applications & Mechanisms[1][2][3][4][5][6]

Anticancer Activity: Kinase & Epigenetic Inhibition

Research indicates that 5-bromo-nicotinamide derivatives function as multi-target agents.

- **VEGFR-2 Inhibition:** Derivatives substituted at the amide nitrogen have shown potency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the 5-bromo group occupies the hydrophobic gatekeeper region, preventing ATP binding and downstream angiogenesis signaling [1].
- **HDAC Inhibition:** Novel nicotinamide derivatives have been designed as Histone Deacetylase (HDAC) inhibitors.[2] The 5-bromo group often serves as a linker attachment point for the "cap" group of the inhibitor, allowing the amide to interact with the Zinc ion in the catalytic domain or the rim of the active site [2].

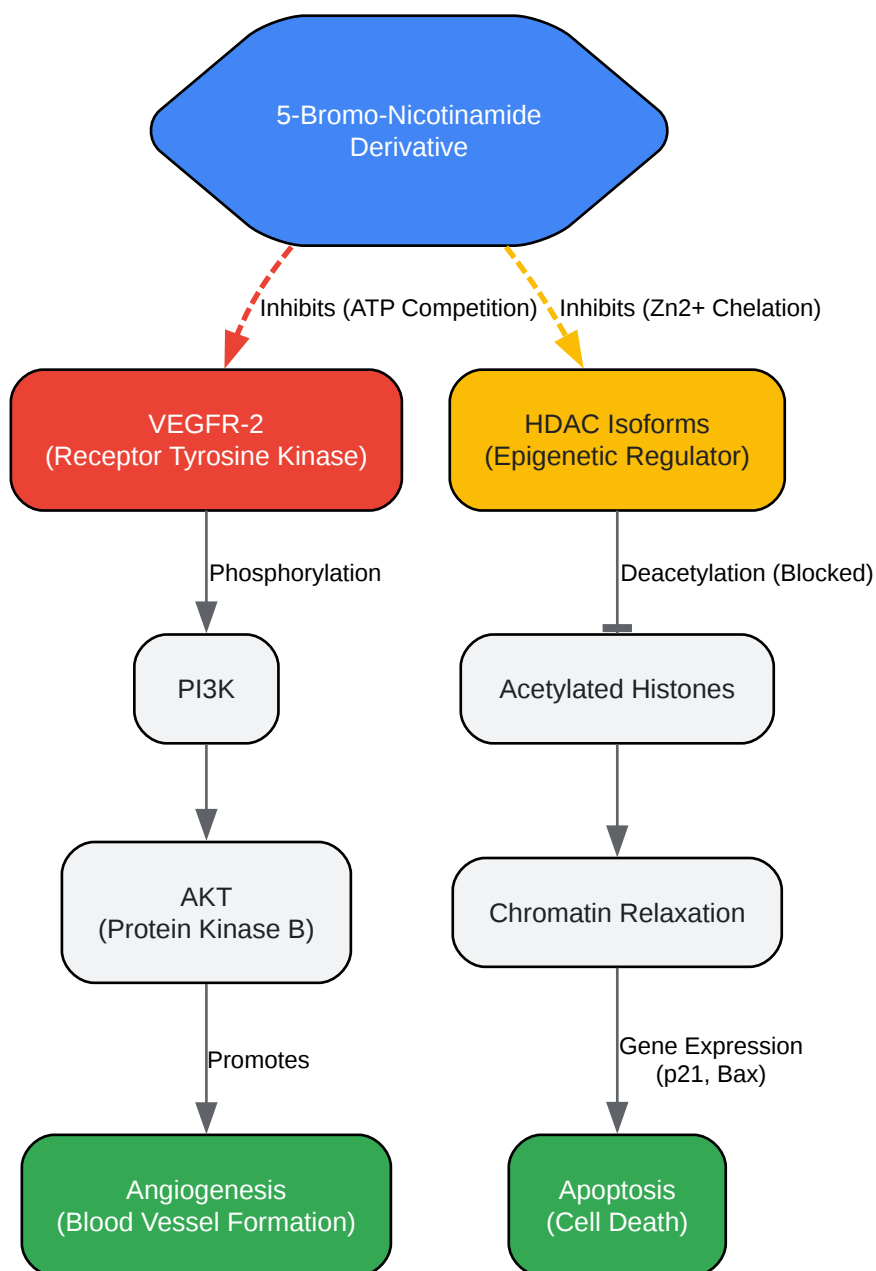
Agrochemicals: Succinate Dehydrogenase (SDH) Inhibition

In the agricultural sector, 5-bromo-nicotinamide derivatives are potent fungicides. They target the ubiquinone-binding site of Complex II (SDH) in the mitochondrial respiratory chain.

- **Mechanism:** The amide functionality mimics the ubiquinone structure, while the 5-bromo-pyridine core wedges into the binding pocket, disrupting electron transport and causing fungal cell death (e.g., against *Botrytis cinerea*) [3].

Visualizing the Mechanism of Action[2][9]

The following diagram illustrates the dual pathway modulation (VEGFR-2 and HDAC) often targeted by these derivatives in an oncology context.



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Caption: Dual mechanism of action showing simultaneous inhibition of VEGFR-2 signaling (anti-angiogenic) and HDAC activity (pro-apoptotic) by nicotinamide derivatives.

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

This protocol describes the functionalization of 5-bromo-nicotinamide to generate a library of 5-aryl-nicotinamides for biological screening.[1]

Reagents:

- Substrate: 5-Bromo-nicotinamide (1.0 eq)
- Coupling Partner: Aryl boronic acid (1.2 eq)
- Catalyst:
(5 mol%)
- Base:
(2.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

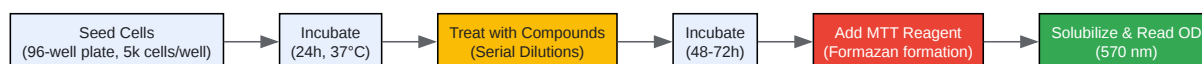
- Preparation: In a nitrogen-purged reaction vial, dissolve 5-bromo-nicotinamide (201 mg, 1 mmol) and the appropriate aryl boronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).
- Activation: Add the aqueous solution of
(2M, 1 mL). Degas the mixture by bubbling nitrogen for 5 minutes.
- Catalysis: Add
(36 mg, 0.05 mmol) quickly to avoid catalyst oxidation. Seal the vial.
- Reaction: Heat the mixture to 90°C for 12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
- Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-5% Methanol in DCM) to yield the 5-aryl-nicotinamide

derivative.

Biological Assay: MTT Cytotoxicity Screen

To evaluate the antiproliferative activity of the synthesized derivatives against cancer cell lines (e.g., MCF-7, A549).[3]

Workflow Visualization:



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Caption: Standardized MTT assay workflow for determining IC50 values of nicotinamide derivatives.

Protocol:

- Seeding: Plate A549 (Lung carcinoma) cells at a density of 5×10^4 cells/well in 96-well plates. Incubate overnight at 37°C/5% CO₂.
- Treatment: Dissolve 5-bromo-nicotinamide derivatives in DMSO (final concentration < 0.1%). Prepare serial dilutions (0.1 M to 100 M) in culture medium and add to wells. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Gefitinib).
- Incubation: Incubate plates for 48 hours.
- Development: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

- Measurement: Aspirate medium carefully. Dissolve crystals in 150 L DMSO. Measure absorbance at 570 nm using a microplate reader.
- Analysis: Calculate % Cell Viability =
. Determine
using non-linear regression analysis [4].

Future Outlook & Strategic Recommendations

The 5-bromo-nicotinamide scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) development. The bromine handle offers a perfect attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL).

Recommendation for Researchers:

- Focus: Shift from simple aryl couplings to incorporating heterobifunctional linkers at the C-5 position.
- Screening: Expand screening panels to include Mycobacterium tuberculosis (anti-TB) assays, as nicotinamide derivatives have historical efficacy in this domain.

References

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